N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
Overview
Description
N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of cytidine, where the hydroxyl group at the 5’ position is protected by a dimethoxytrityl (DMT) group, and the amino group at the N4 position is acetylated. It is commonly used in DNA synthesis due to its stability and reactivity .
Mechanism of Action
Target of Action
The primary target of 5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE, also known as N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine, is the nucleic acid structure within a cell . This compound is a nucleoside derivative , which means it can be incorporated into the growing nucleic acid chain during the process of replication or transcription .
Mode of Action
The compound interacts with its target by being incorporated into the growing nucleic acid chain during replication or transcription . The presence of the 4,4’-dimethoxytrityl (DMT) and acetyl groups makes this compound a protected nucleoside, which means it is resistant to the cellular enzymes that would normally degrade it . This allows the compound to be successfully incorporated into the nucleic acid chain.
Biochemical Pathways
The compound affects the nucleic acid synthesis pathway . By being incorporated into the growing nucleic acid chain, it can influence the sequence of the nucleic acids, which can subsequently affect the protein that is produced during the process of translation .
Pharmacokinetics
As a nucleoside derivative, it is likely to be well-absorbed and distributed throughout the body, where it can be incorporated into cells undergoing replication or transcription .
Result of Action
The incorporation of this compound into the nucleic acid chain can result in the production of proteins with altered sequences, which can have various effects on the cell, depending on the specific protein and its function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound, and the presence of certain enzymes can influence its rate of incorporation into the nucleic acid chain . Additionally, the compound’s action can be affected by the replication or transcription rate of the cell, which can vary depending on the cell type and the presence of certain growth factors .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the product vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5’-O-(4,4’-DIMETHOXYTRITYL)-N4-ACETYL-2’-DEOXYCYTIDINE and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.
Acetylation of the N4 amino group: The N4 amino group is acetylated using acetic anhydride in the presence of a base like triethylamine.
Purification: The product is purified using column chromatography to obtain N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine in high purity.
Industrial Production Methods: Industrial production of N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pH, and reaction time.
Purification: Industrial purification techniques such as crystallization and large-scale chromatography are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine undergoes several types of chemical reactions:
Deprotection: The DMT group can be removed under acidic conditions, such as with trichloroacetic acid, to yield the free hydroxyl group.
Acetyl group removal: The acetyl group at the N4 position can be removed using basic conditions, such as with ammonia or methanolic ammonia.
Common Reagents and Conditions:
Trichloroacetic acid: Used for DMT group removal.
Ammonia or methanolic ammonia: Used for acetyl group removal.
Major Products:
2’-deoxy-5’-O-DMT-cytidine: Formed after deprotection of the N4 acetyl group.
2’-deoxycytidine: Formed after removal of both the DMT and acetyl groups.
Scientific Research Applications
N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine has several scientific research applications:
DNA Synthesis: It is used in the synthesis of oligonucleotides for research and therapeutic purposes.
Antiviral and Anticancer Research: It is used as a precursor in the synthesis of modified nucleosides with potential antiviral and anticancer activities.
Biochemical Studies: It is used in studies involving DNA-protein interactions and the development of DNA-based nanomaterials.
Comparison with Similar Compounds
N4-Acetyl-2’-deoxycytidine: Similar structure but lacks the DMT group.
2’-deoxy-5’-O-DMT-cytidine: Similar structure but lacks the N4 acetyl group.
Uniqueness: N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine is unique due to the presence of both the DMT and acetyl groups, which provide enhanced stability and reactivity, making it highly suitable for oligonucleotide synthesis .
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZQVUQHQIUSPM-PKZQBKLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100898-63-3 | |
Record name | DMT-N4-Acetyl-2'-Deoxycytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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